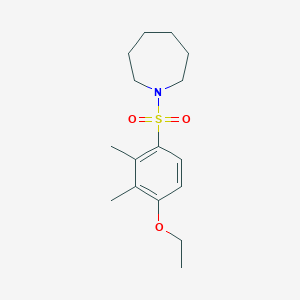
4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as BBr 3465, is a chemical compound that has been studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit certain enzymes and modulate cellular signaling pathways. In
Mécanisme D'action
The mechanism of action of 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 involves its ability to bind to and inhibit the activity of certain enzymes and modulate cellular signaling pathways. This compound has been shown to bind to the catalytic domain of protein kinase C and inhibit its activity, which can lead to the suppression of cell growth and survival. 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 has also been shown to modulate the activity of the MAPK/ERK and PI3K/Akt pathways, which are important for cell growth and survival.
Biochemical and Physiological Effects:
4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit certain enzymes and modulate cellular signaling pathways. This compound has been shown to inhibit the activity of protein kinase C and phosphodiesterase, which are involved in a variety of cellular processes. 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 has also been shown to modulate the activity of the MAPK/ERK and PI3K/Akt pathways, which are important for cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 has several advantages for lab experiments, including its ability to inhibit certain enzymes and modulate cellular signaling pathways. This compound can be used to study the role of these enzymes and pathways in cellular processes, which can provide insights into the development of new therapies for diseases. However, there are also limitations to the use of 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 in lab experiments, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465, including the development of more potent and selective inhibitors of protein kinase C and other enzymes. Additionally, further research is needed to understand the effects of 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 on cellular signaling pathways and the potential therapeutic applications of this compound. Finally, more studies are needed to determine the safety and toxicity of 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 and its potential use in clinical trials.
Méthodes De Synthèse
The synthesis method of 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 involves a multistep process that begins with the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 3-pyridinemethanol to form the intermediate 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide. This intermediate is then treated with sodium hydroxide to yield the final product, 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465.
Applications De Recherche Scientifique
4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 has been studied for its potential use in scientific research, particularly in the areas of enzymology and cellular signaling. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase, which are involved in a variety of cellular processes. 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 has also been shown to modulate cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are important for cell growth and survival.
Propriétés
Formule moléculaire |
C13H13BrN2O2S |
|---|---|
Poids moléculaire |
341.23 g/mol |
Nom IUPAC |
4-bromo-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O2S/c1-10-7-12(4-5-13(10)14)19(17,18)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3 |
Clé InChI |
ZHDZWFYCXYCFNX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Br |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)


![2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245435.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245436.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245437.png)

![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)


